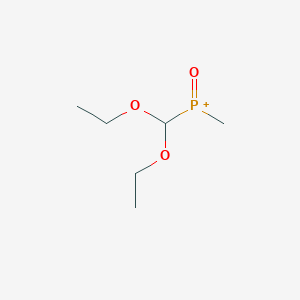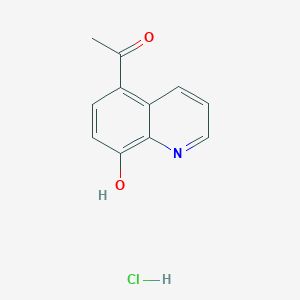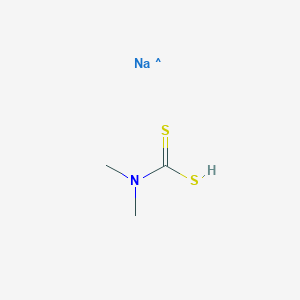
tert-butyl 2-pyridin-2-yloxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 2-pyridin-2-yloxyacetate is an organic compound that features a tert-butyl group attached to an acetate moiety, which is further connected to a pyridin-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(pyridin-2-yloxy)acetate typically involves the reaction of pyridin-2-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
While specific industrial production methods for tert-butyl(pyridin-2-yloxy)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-butyl 2-pyridin-2-yloxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols.
科学的研究の応用
tert-butyl 2-pyridin-2-yloxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which tert-butyl(pyridin-2-yloxy)acetate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific application and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
Tert-butyl acetate: A simpler ester with similar reactivity but lacking the pyridin-2-yloxy group.
Pyridin-2-yloxyacetic acid: Similar structure but without the tert-butyl group.
Uniqueness
tert-butyl 2-pyridin-2-yloxyacetate is unique due to the combination of the tert-butyl group and the pyridin-2-yloxy moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
tert-butyl 2-pyridin-2-yloxyacetate |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-14-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |
InChIキー |
WMNRJFJUXOBXJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=N1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyridine-3,4-diamine](/img/structure/B8671394.png)

![4-Azatricyclo[4.4.0.03,8]decane](/img/structure/B8671401.png)











